3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is a substituted benzonitrile derivative. It serves as a key intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor drug used for the treatment of certain types of non-small cell lung cancer. [, ] This compound itself has not been directly studied for its biological activity, but its role as a precursor to Gefitinib highlights its significance in medicinal chemistry research. [, ]
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is an organic compound characterized by the molecular formula and a molecular weight of 225.67 g/mol. This compound features a chloro group, a methoxy group, and a propan-2-yloxy substituent on a benzonitrile backbone. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry and biology, where it is explored for potential therapeutic applications and as an intermediate in the synthesis of more complex organic molecules .
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile can be sourced from chemical suppliers and is classified under organic compounds, specifically within the category of substituted benzonitriles. It is identified by the CAS number 855715-19-4 and is often used in laboratory settings for research purposes .
The synthesis of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile typically involves several key steps:
This method allows for the efficient production of the compound while minimizing side reactions.
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is capable of undergoing several types of chemical reactions:
The specific products formed depend on the reaction conditions, such as temperature, solvent, and concentration.
The mechanism of action for 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile involves its interaction with biological targets at the molecular level. The chloro and methoxy groups enhance its reactivity and binding affinity to specific biomolecules. Current research aims to elucidate these interactions further, particularly concerning its potential therapeutic effects in various biological systems .
These properties are crucial for understanding how the compound behaves in different environments, influencing its applications in research .
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile has several scientific applications:
Benzonitrile derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and tunable electronic properties. The cyano group (–C≡N) confers significant dipole moments (typically 3.5–4.0 D) and serves as a hydrogen-bond acceptor, enhancing target binding affinity and metabolic stability. These derivatives frequently act as bioisosteres for carboxylic acids, aldehydes, or nitro groups, offering improved membrane permeability [4] [9]. For example, 4-(pyrimidin-2-yloxy)benzonitrile demonstrates applications in antiviral and anticancer research, where its nitrile group facilitates π-stacking interactions with aromatic residues in enzyme binding sites [9]. Similarly, halogenated benzonitriles like 3-chloro-5-(5-chloro-2-methoxyphenyl)benzonitrile exhibit optimized steric and electronic parameters for receptor modulation, evidenced by their use in designing kinase inhibitors and nuclear receptor ligands [6]. The structural diversity achievable through substitutions on the benzonitrile core enables precise optimization of pharmacodynamic and pharmacokinetic properties, as summarized below:
Table 1: Electronic and Pharmacological Properties of Representative Benzonitrile Derivatives
Compound | Molecular Formula | Key Substitutions | Electronic Effect | Medicinal Application |
---|---|---|---|---|
4-(Pyrimidin-2-yloxy)benzonitrile | C₁₁H₇N₃O | Pyrimidine ether | Enhanced π-stacking capability | Antiviral lead |
3-Chloro-5-(5-chloro-2-methoxyphenyl)benzonitrile | C₁₄H₉Cl₂NO | Chloro, methoxy | Increased lipophilicity (ClogP ≈ 3.8) | Kinase inhibition |
3-Chloro-4-hydroxy-5-methoxybenzaldehyde (analogue) | C₈H₇ClO₃ | Aldehyde (nitrile bioisostere) | Electrophilic character | Synthetic intermediate |
The methoxy (–OCH₃) and propan-2-yloxy (isopropoxy, –OCH(CH₃)₂) groups critically influence ligand-receptor interactions through steric, electronic, and conformational effects. Methoxy substituents exhibit moderate electron-donating capacity (+σₘ ≈ 0.12), enhancing aromatic ring electron density for cation-π interactions while contributing to metabolic resistance via steric hindrance of oxidative enzymes [5] [6]. Conversely, the propan-2-yloxy group provides greater lipophilicity (π ≈ 1.35) and bulk, promoting hydrophobic pocket occupancy in protein targets. This group’s conformational flexibility allows adaptive binding to allosteric sites, as observed in diphenylether-based HIV-1 inhibitors like 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile, where the isopropoxy moiety stabilizes the twisted biphenyl conformation necessary for viral protease inhibition [5]. Nuclear magnetic resonance (NMR) studies of compounds like 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine hydrochloride confirm the isopropoxy group’s role in restricting rotational freedom, thereby preorganizing the molecule for target engagement .
Table 2: Conformational and Electronic Impact of Alkoxy Substituents
Functional Group | Steric Bulk (van der Waals volume, ų) | Electron Donation (σₘ) | Preferred Dihedral Angle (Relative to Aryl Ring) | Biological Effect |
---|---|---|---|---|
Methoxy | 23 | -0.12 | 0–20° | Enhanced metabolic stability |
Propan-2-yloxy | 54 | -0.15 | 45–90° | Hydrophobic pocket binding |
3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile incorporates structural motifs essential for nuclear receptor modulation. Its benzonitrile core mimics endogenous ligands’ hydrogen-bonding patterns, while the chlorine atom at C3 and alkoxy groups at C4/C5 provide complementary steric occupancy for ligand-binding domains. Specifically, the propan-2-yloxy group’s branched topology engages with subpockets in receptors like PPARγ or LXRs, often enhancing agonist potency 5–10-fold compared to linear alkoxy analogues . The chlorine atom’s halogen-bonding capability (σ-hole ≈ 25 kJ/mol) further stabilizes receptor complexes, as demonstrated in crystallographic studies of related compounds such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde-bound proteins [4]. Molecular docking simulations indicate that the meta-chloro and para-propan-2-yloxy arrangement creates a 120° pharmacophore angle optimal for receptor dimerization interfaces, positioning this compound within the "linker-enhanced agonist" class. Its structural hybridization of benzonitrile and diphenylether features aligns with advanced leads like 3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile, which shows submicromolar activity in nuclear receptor pathways [5].
Table 3: Structural Features Enabling Nuclear Receptor Targeting
Structural Element | Receptor Interaction Mechanism | Exemplar Compound (Activity) |
---|---|---|
Benzonitrile core | H-bond with His449 (PPARγ LBD); π-stacking with Phe363 | 4-(Pyrimidin-2-yloxy)benzonitrile (EC₅₀ = 0.8 μM) |
Propan-2-yloxy group | Hydrophobic filling in LBP subpocket 3 | 1-Methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine (Kd = 180 nM) |
Ortho-chloro to nitrile | Halogen bond with Tyr327 backbone carbonyl | 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (ΔG = -9.2 kcal/mol) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1